molecular formula C20H13Br B2838345 9-[Bromo(phenyl)methylene]-9H-fluorene CAS No. 33735-95-4

9-[Bromo(phenyl)methylene]-9H-fluorene

Cat. No.: B2838345
CAS No.: 33735-95-4
M. Wt: 333.228
InChI Key: GMFPCFIMQWGRRD-UHFFFAOYSA-N
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Description

9-[Bromo(phenyl)methylene]-9H-fluorene ( 33735-95-4) is a brominated fluorene derivative with the molecular formula C₂₀H₁₃Br and a molecular weight of 333.22 g/mol . This compound is part of the 9H-fluorene framework, a rigid, planar polycyclic aromatic hydrocarbon known for its versatility in organic functional materials . The bromine atom located at the 9-position makes this compound a valuable intermediate in organic synthesis, particularly in condensation reactions and for the construction of more complex π-conjugated systems . Researchers value this compound for developing advanced materials with tunable photophysical and electrochemical properties. Fluorene-based scaffolds are prominently featured in optoelectronic applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and solar cells . The compound should be stored sealed in a dry environment at 2-8°C and is shipped at room temperature . This product is for research and further manufacturing use only, not for direct human use.

Properties

IUPAC Name

9-[bromo(phenyl)methylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br/c21-20(14-8-2-1-3-9-14)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFPCFIMQWGRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C4=CC=CC=C42)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Bromo Phenyl Methylene 9h Fluorene and Analogues

Synthesis of the Key Precursor: 9-Fluorenone (B1672902)

9-Fluorenone is a critical intermediate in the synthesis of many fluorene (B118485) derivatives. It is most commonly prepared by the oxidation of fluorene. Modern methods favor green chemistry principles, utilizing air or oxygen as the oxidant in the presence of a base. rsc.orggoogle.com This process is highly efficient, often achieving quantitative conversion of fluorene to 9-fluorenone. google.com The reaction is typically catalyzed by a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in a suitable solvent system, which can include tetrahydrofuran (B95107) (THF) or a nitrogen-containing heterocyclic compound like quinoline. rsc.orggoogle.com Phase transfer agents, such as quaternary ammonium (B1175870) salts, are also employed to facilitate the reaction between the solid fluorene, aqueous base, and gaseous oxidant. google.comgoogle.com

The reaction conditions for the aerobic oxidation of fluorene to 9-fluorenone have been optimized in various studies to achieve high yields and purity under mild conditions. rsc.orgresearchgate.net

Catalyst/BaseSolventOther AdditivesTemperatureYieldReference
KOHTHFNoneAmbientHigh rsc.org
AlkaliAromatic Solvent/WaterCrown Ether (Phase Transfer Agent)50–65 °CUp to 100% google.com
NaOHQuinoline/Isoquinoline/WaterQuaternary Ammonium SaltLower TemperatureHigh google.com

Proposed Synthesis of 9-[Bromo(phenyl)methylene]-9H-fluorene via Olefination

With 9-fluorenone readily available, the target compound this compound can be synthesized through an olefination reaction. This class of reactions transforms a carbonyl group (C=O) into a carbon-carbon double bond (C=C). Specifically, the synthesis of vinyl halides from ketones is a well-established transformation in organic chemistry. organic-chemistry.org

A plausible and effective method for this conversion is the Wittig reaction or a related variant, such as the Horner-Wadsworth-Emmons reaction. This would involve reacting 9-fluorenone with a phosphorus ylide bearing a bromo- and phenyl-substituted carbon. For instance, a phosphonium (B103445) salt like (bromobenzyl)triphenylphosphonium bromide could be treated with a strong base to generate the corresponding ylide, which would then react with 9-fluorenone to yield the desired this compound and triphenylphosphine (B44618) oxide as a byproduct. While a specific protocol for this exact transformation on 9-fluorenone is not detailed in the surveyed literature, the application of such olefination reactions is a standard and reliable method for producing substituted alkenes from ketones. organic-chemistry.org

Post Synthetic Functionalization and Derivatization of Fluorene Systems

Reactivity Governed by the Exocyclic Double Bond

The exocyclic π-system is a hub of reactivity, participating in reactions that aim to alleviate the steric strain inherent in the planar fluorene system.

While specific studies on the cycloaddition reactions of this compound are not extensively detailed in the available literature, the reactivity of similar fluorenylidene systems suggests they can act as dienophiles or dipolarophiles. The significant steric hindrance imposed by the fluorene and phenyl groups would heavily influence the facial selectivity of any cycloaddition, likely favoring attack from the less hindered face of the molecule. The electronic nature of the substituents on the phenyl ring and the fluorene moiety would dictate the regioselectivity, in accordance with frontier molecular orbital theory.

The strained double bond of this compound can undergo oxidative addition with low-valent transition metal complexes, such as those of palladium(0) or nickel(0). This process is a key step in various catalytic cycles. The reaction likely proceeds via the formation of a metal-alkene π-complex, followed by insertion of the metal into the C-Br bond or potentially across the C=C bond, leading to a metallacyclopropane intermediate.

Furthermore, the formation of radical anions of 9-substituted fluorenes is a known phenomenon. rsc.org Under reductive conditions, single electron transfer (SET) to the molecule could generate a radical anion intermediate. The stability and subsequent reaction pathway of this intermediate would be influenced by the bulky substituents, which could stabilize the radical through delocalization into the aromatic systems.

Halogen-Mediated Reactivity at the Methylene (B1212753) Bridge

The vinylic bromine atom is a key functional handle, enabling a wide range of transformations, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

In transition-metal-catalyzed reactions, the bromine atom serves as an excellent leaving group. The catalytic cycle of reactions like Suzuki, Sonogashira, and Heck couplings typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond. researchgate.net This step forms a vinylpalladium(II) intermediate, which is the key species that subsequently engages with the coupling partner. The strength of the C-Br bond and the steric environment around it are critical factors that determine the rate and efficiency of this initial oxidative addition step.

This compound is an effective substrate for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds at the methylene bridge.

Suzuki Coupling: In the Suzuki-Miyaura coupling, the vinylpalladium(II) intermediate generated from this compound reacts with an organoboron reagent in the presence of a base. nih.govrsc.org This methodology allows for the introduction of a variety of aryl, heteroaryl, or vinyl substituents, creating highly conjugated and sterically complex molecular architectures. The significant steric hindrance of the substrate often requires the use of specialized phosphine (B1218219) ligands to facilitate the reaction and prevent side reactions like β-hydride elimination. rsc.org

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with vinyl halides, such as this compound, using a dual palladium and copper catalytic system. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is highly valuable for the synthesis of enyne derivatives, which are important building blocks in organic synthesis and materials science. The reaction proceeds via the formation of a copper(I) acetylide, which then undergoes transmetalation to the vinylpalladium(II) complex, followed by reductive elimination to yield the final product.

Below is a table summarizing representative conditions for these cross-coupling reactions with sterically hindered vinyl bromides.

Coupling ReactionCatalyst SystemBaseSolventTypical Temperature
Suzuki Pd(OAc)₂, Ligand (e.g., AntPhos)K₃PO₄Toluene80-110 °C
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃N or other amineToluene or DMFRoom Temp. to 80 °C

This table represents typical conditions for sterically demanding vinyl bromides and may require optimization for this compound.

Electrophilic and Nucleophilic Reactivity at the C9 Position

The C9 position of the fluorene core, being part of the exocyclic double bond, exhibits distinct electronic characteristics. The sp²-hybridized carbon is part of a conjugated system, and its reactivity is modulated by the attached phenyl and bromo substituents. The electron-withdrawing nature of the bromine atom can render the adjacent carbon atom of the double bond electrophilic and susceptible to nucleophilic attack. However, the immense steric shielding provided by the bulky fluorene and phenyl groups significantly hinders direct nucleophilic addition to the π-system.

Conversely, the high electron density of the fluorene aromatic system can direct electrophilic attack to the peripheral positions of the fluorene rings rather than the sterically encumbered C9 position. While the C9 carbon in a simple fluorene molecule is known for its acidity, in this methylene derivative, the reactivity is shifted to the π-bond, with its electrophilic and nucleophilic character being a subtle balance of electronic and steric factors. nih.gov

Interactions with Organometallic Reagents (e.g., Lithiation)

The interaction of this compound with organometallic reagents, such as organolithium compounds, is anticipated to be a complex process with several possible outcomes. While specific studies on this exact compound are not extensively detailed in publicly available literature, the reactivity can be inferred from the behavior of similar chemical structures.

One primary potential reaction is lithium-halogen exchange at the vinylic C-Br bond. Organolithium reagents, particularly alkyllithiums like n-butyllithium, are well-known to participate in such exchanges with vinyl bromides. This reaction would lead to the formation of a vinyllithium (B1195746) intermediate. The general transformation is depicted below:

General Scheme of Lithium-Halogen Exchange: Fluorenylidene(phenyl)methyllithium + Bromobutane

This vinyllithium species is a potent nucleophile and can be utilized in subsequent reactions with various electrophiles to introduce new functional groups at the vinylic position.

Alternatively, given the acidic nature of the protons on the fluorenyl ring, particularly at the C1 and C8 positions, a competing reaction pathway could be deprotonation (lithiation) of the fluorene core. The highly conjugated system of the fluorene ring can stabilize the resulting carbanion. The specific organolithium reagent used and the reaction conditions (solvent, temperature) would likely play a crucial role in determining the selectivity between lithium-halogen exchange and ring deprotonation. For instance, bulkier organolithium bases might favor deprotonation at less sterically hindered sites.

A related compound, 9-bromo-9-phenylfluorene, is synthesized from precursors that involve the use of butyllithium, highlighting the compatibility of the fluorenyl system with such reagents. orgsyn.org

Neighboring Group Participation and Rearrangement Processes

The structure of this compound contains a phenyl group positioned beta to the carbon atom bearing the bromine atom, which is a classic arrangement for neighboring group participation (NGP). In principle, during a reaction that involves the departure of the bromide ion, the π-electrons of the adjacent phenyl ring could participate in the stabilization of the resulting positive charge. scribd.comlibretexts.orgwikipedia.org

This participation would lead to the formation of a bridged intermediate known as a phenonium ion. scribd.comlibretexts.orgwikipedia.org The formation of such an intermediate has significant stereochemical implications, often leading to retention of configuration in nucleophilic substitution reactions. scribd.com Furthermore, the formation of a phenonium ion can be accompanied by rearrangement of the carbon skeleton. In the context of this compound, this could potentially lead to skeletal rearrangements of the fluorenylidene framework, although such rearrangements for this specific compound are not documented.

Evidence for phenyl group participation has been observed in the solvolysis of other systems containing a β-phenyl group, where it has been shown to significantly accelerate the reaction rate. mugberiagangadharmahavidyalaya.ac.in For instance, the solvolysis of E-isomers of 3-phenyl-2-buten-2-yl triflates shows anchimeric assistance from the neighboring aryl group. researchgate.net

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are of interest due to the presence of the extended π-system of the fluorene and phenyl groups, which can accommodate the addition or removal of electrons.

Electron Transfer Processes and Dimerization Studies

The electrochemical reduction of this compound is expected to proceed via a stepwise electron transfer mechanism. The initial step would involve the transfer of a single electron to the lowest unoccupied molecular orbital (LUMO) of the molecule, forming a radical anion. Given the presence of the C-Br bond, this radical anion could be unstable and undergo subsequent fragmentation, cleaving the C-Br bond to generate a vinyl radical and a bromide ion.

This type of dissociative electron transfer is a known pathway for the reduction of organic halides. The resulting vinyl radical is a highly reactive species. One possible fate for this radical is dimerization, where two radicals combine to form a new carbon-carbon bond, leading to the formation of a dimeric product. The potential for such dimerization would depend on the reaction conditions, including the concentration of the starting material and the nature of the solvent and electrolyte.

Formation and Reactivity of Radical Species

As mentioned, the electrochemical or chemical reduction of this compound can lead to the formation of radical species. The primary radical species would be the initially formed radical anion. The stability and further reactivity of this radical anion would be influenced by the delocalization of the unpaired electron over the extensive π-system of the fluorene and phenyl rings.

Electron Spin Resonance (ESR) spectroscopy would be the primary technique to study such a radical anion, providing information about the distribution of the unpaired electron density within the molecule. ethernet.edu.et ESR spectra of radical anions of related aromatic systems, such as 9,10-diphenylanthracene, have been successfully obtained and analyzed. utexas.edu

Following the potential cleavage of the C-Br bond, a vinyl radical would be formed. Vinyl radicals are known to be highly reactive intermediates. Their reactivity includes hydrogen atom abstraction from the solvent or other components of the reaction mixture, or addition to unsaturated bonds. The specific reaction pathways would be highly dependent on the experimental conditions.

Advanced Characterization Techniques for Structural Elucidation and Electronic Analysis

Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the structural connectivity and electronic nature of 9-[Bromo(phenyl)methylene]-9H-fluorene. Each method offers unique insights into different aspects of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Analysis: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the aromatic protons of the fluorene (B118485) and phenyl moieties. The integration of these signals would confirm the presence of 13 protons. The chemical shifts (δ) would be observed in the aromatic region, typically between 7.0 and 8.0 ppm, influenced by the electronic environment of each proton. Protons on the fluorene backbone that are closer to the electron-withdrawing bromine atom and the exocyclic double bond would likely resonate at a lower field (higher ppm).

¹³C NMR Analysis: The carbon-13 NMR spectrum provides information on the 20 carbon atoms in the molecule. Key signals would include those for the quaternary carbons of the fluorene bridgehead (C9), the carbon of the exocyclic double bond attached to the bromine, and the various aromatic carbons. The chemical shift of the C9 carbon is particularly diagnostic for fluorene derivatives.

A detailed analysis of chemical shifts, multiplicities, and coupling constants from both ¹H and ¹³C NMR spectra is essential for the unambiguous assignment of all atoms in the molecular structure. However, specific, publicly available experimental NMR data for this compound is not readily found in the surveyed scientific literature.

Mass spectrometry techniques are vital for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₂₀H₁₃Br), the expected monoisotopic mass is approximately 332.0201 u. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) would result in two prominent peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, of almost equal intensity, definitively confirming the presence of a single bromine atom.

GC-Q-TOF-MS: This hyphenated technique combines the separation capabilities of gas chromatography with the high-resolution mass analysis of a Q-TOF mass spectrometer. It is useful for analyzing the purity of the compound and studying its fragmentation patterns. Under electron ionization, the molecule would likely undergo fragmentation, providing structural information based on the observed daughter ions. While GC-MS data for this compound is noted in databases like PubChem, the specific experimental spectra are not publicly detailed. nih.gov

Technique Information Provided Expected Data for C₂₀H₁₃Br
HRMSExact molecular weight and elemental composition.Monoisotopic mass ≈ 332.0201; Isotopic pattern showing [M]⁺ and [M+2]⁺ peaks of similar intensity.
GC-Q-TOF-MSPurity analysis and fragmentation pathways.A distinct retention time and a mass spectrum consistent with the structure and bromine's isotopic signature.

UV-Visible spectroscopy is used to investigate the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. The spectrum of this compound is expected to be dominated by π-π* transitions within the extended conjugated system of the fluorene and phenyl rings. The position of the absorption maxima (λmax) and the molar absorptivity (ε) are characteristic of the compound's electronic structure. While specific experimental data for this compound is scarce, related fluorene derivatives exhibit strong absorption bands in the UV region. orgsyn.org

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This technique is used to characterize the emissive properties of this compound, including its emission spectrum, quantum yield, and excited-state lifetime. Many fluorene derivatives are known for their strong fluorescence, making them useful in applications such as organic light-emitting diodes (OLEDs). The emission properties are highly sensitive to the molecular structure and substitutions on the fluorene core. Research into the photophysical properties of various functionalized fluorene derivatives is an active area, though specific emissive data for this compound is not widely published. beilstein-journals.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would show characteristic absorption bands for:

C-H stretching for the aromatic rings (typically above 3000 cm⁻¹).

C=C stretching from the aromatic rings and the exocyclic double bond (in the 1600-1450 cm⁻¹ region).

C-Br stretching , which would appear in the fingerprint region at lower wavenumbers.

While a vapor phase IR spectrum is mentioned in the PubChem database, the detailed spectrum with peak assignments is not provided. nih.gov

Vibrational Mode **Expected Wavenumber Range (cm⁻¹) **
Aromatic C-H Stretch> 3000
Aromatic C=C Stretch1600 - 1450
C-Br Stretch< 1000

Crystallographic Studies

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

For the analogous compound, 2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluorene, a comprehensive crystallographic study was conducted by Zobel, Ruban, and Wendling in 1979. iucr.org Their work revealed the crystal system, space group, and unit cell dimensions, which are fundamental parameters describing the crystalline lattice. The fluorene system within this analog was found to be planar, which is a characteristic feature of this moiety and is in good agreement with other fluorene derivatives reported in the literature. iucr.org

Below is a summary of the crystallographic data obtained for 2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluorene:

Crystallographic Parameter Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.200(6) Å
b14.536(7) Å
c15.729(5) Å
β103.64(6)°
Z (Molecules per unit cell)4

Data sourced from Zobel, Ruban, and Wendling (1979). iucr.org

This detailed crystallographic information is foundational for all subsequent structural and electronic analyses, including the examination of intermolecular forces and conformational orientation.

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, π-π Stacking)

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting the material's properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. While a specific Hirshfeld analysis for this compound has not been reported, the presence of bromine and aromatic rings suggests the likelihood of several important interactions.

In brominated fluorene derivatives, Br···Br and other halogen-related interactions can play a significant role in the crystal packing. nih.gov Furthermore, the planar aromatic surfaces of the fluorene and phenyl rings are conducive to π-π stacking interactions, which are a common feature in the solid-state structures of aromatic compounds. In the case of the analog 2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluorene, no intermolecular distances shorter than the sum of the van der Waals radii were observed, suggesting that strong, short-range interactions may not be the dominant packing force in that particular crystal structure. iucr.org

Conformational Analysis and Dihedral Angle Determination

The relative orientation of the different molecular fragments, particularly the phenyl ring and the fluorene system, is a critical aspect of the molecule's conformation. This is defined by the dihedral angle, which can be precisely determined from single-crystal XRD data.

A key structural feature of 9-benzylidenefluorene (B158876) derivatives is the torsion angle that arises from the steric hindrance between the hydrogen atoms on the phenyl ring and the fluorene moiety. iucr.org In the case of 2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluorene, this steric repulsion prevents the phenyl ring from being coplanar with the fluorene system. iucr.org The resulting dihedral angle has a significant impact on the extent of electronic conjugation between these two parts of the molecule.

The crystallographic study of 2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluorene revealed a significant twist between the benzene (B151609) ring and the fluorene system. iucr.org The determined torsion angle is detailed below:

Molecular Moiety Parameter Value
2,7-dibromo-9-[4-(dimethylamino)benzylidene]fluoreneTorsion Angle (Benzene ring vs. Fluorene system)48.8°

Data sourced from Zobel, Ruban, and Wendling (1979). iucr.org

This substantial deviation from planarity indicates a disruption in the π-conjugation across the exocyclic double bond, which would have implications for the molecule's electronic and photophysical properties. It is highly probable that the parent compound, this compound, would exhibit a similar, non-planar conformation due to comparable steric hindrance.

Theoretical and Computational Studies of 9 Bromo Phenyl Methylene 9h Fluorene

Quantum Chemical Calculation Approaches

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for molecular systems. For a molecule like 9-[Bromo(phenyl)methylene]-9H-fluorene, two primary approaches are instrumental: Density Functional Theory (DFT) for ground state properties and Time-Dependent Density Functional Theory (TD-DFT) for phenomena involving electronically excited states.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the electronic structure of a molecule in its ground state, from which a wealth of properties can be derived. A popular and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set like 6-31G* or 6-311G(d,p) to provide a good description of the molecular geometry and electronic distribution. inpressco.comnih.gov

Table 1: Representative Calculated Ground State Geometrical Parameters for a Fluorene-Based Azo Compound (trans-AzoFL) using DFT (B3LYP/6-31+G(d,p)) acs.org

ParameterBond/AngleCalculated Value
Bond LengthC-C (fluorene)1.39 - 1.44 Å
Bond LengthC=N1.28 Å
Bond AngleC-N=N113.8°
Dihedral AngleC-C-N=N179.9°

Note: This table presents data for a related fluorene (B118485) derivative to illustrate the type of information obtained from DFT calculations, as specific data for this compound was not found in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena

To understand how this compound interacts with light, for instance, in absorption or emission processes, it is necessary to investigate its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that allows for the calculation of excitation energies and oscillator strengths. nih.gov These calculations can predict the molecule's UV-Visible absorption spectrum, identifying the wavelengths of light it is likely to absorb and the intensity of these absorptions.

The TD-DFT method, often applied to the DFT-optimized ground state geometry, can elucidate the nature of electronic transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. acs.org This is particularly relevant for this compound, where transitions could involve the fluorene system, the phenyl ring, or a transfer of charge between them.

Table 2: Illustrative TD-DFT Calculated Excitation Energies and Oscillator Strengths for a Poly(fluorene-phenylene) Oligomer nih.gov

TransitionExcitation Energy (eV)Oscillator Strength (f)
S₀ → S₁2.89> 1.0
S₀ → S₂> 3.0< 0.1
S₀ → S₃> 3.0< 0.1

Note: This table provides an example of TD-DFT output for a related fluorene-based system to demonstrate the typical data generated, as specific calculations for this compound were not available in the searched results.

Prediction and Elucidation of Reactivity and Electronic Structure

Beyond geometry and spectra, computational methods can provide deep insights into the reactivity and electronic makeup of a molecule. For this compound, this involves analyzing how charge is distributed across the molecule and understanding the key molecular orbitals involved in chemical reactions.

Analysis of Charge Distribution and Transition States

The distribution of electrons within a molecule is fundamental to its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. uni-muenchen.dewikipedia.org This information reveals which parts of the this compound molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic), thereby predicting how it might interact with other reagents. The bromine and the π-systems of the fluorene and phenyl rings are expected to play a significant role in determining the charge distribution.

Furthermore, computational chemistry can be used to map out the energy landscape of a chemical reaction, including the identification of transition states. While specific reaction pathways for this compound were not detailed in the provided search results, DFT is a standard method for locating the high-energy transition state structures that connect reactants to products, providing crucial information about reaction barriers and mechanisms.

Table 3: Example Mulliken Atomic Charges for a Substituted Fluorene Derivative

Atom/GroupPartial Charge (a.u.)
Fluorene CoreSlightly Negative
Phenyl GroupVariable
Substituent AtomsDependent on Electronegativity

Note: This is a generalized representation. The actual charge distribution would be highly dependent on the specific substituents and the computational method used. Specific charge analysis for this compound was not found.

Calculation of Frontier Molecular Orbital (HOMO/LUMO) Energy Levels

The reactivity of a molecule is often governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic and optical properties, as well as its kinetic stability. researchgate.net

For this compound, the HOMO is likely to be a π-orbital delocalized over the fluorene and phenyl rings, while the LUMO is expected to be a π*-antibonding orbital. The presence of the bromine atom and the phenyl group will influence the energies of these orbitals. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive and can be more easily excited electronically.

Table 4: Representative HOMO, LUMO, and Energy Gap Values for Fluorenone Derivatives with Different Substituents researchgate.net

SubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Electron-DonatingIncreasedIncreasedDecreased
Electron-WithdrawingDecreasedDecreasedIncreased

Modeling of Stereochemical and Steric Effects on Molecular Conformation and Reactivity

The three-dimensional shape of this compound, particularly the spatial arrangement of the bulky fluorenyl and phenyl groups around the exocyclic double bond, gives rise to significant stereochemical and steric effects. These effects can have a profound impact on the molecule's preferred conformation and its reactivity.

Computational modeling can be used to explore the potential energy surface of the molecule as a function of key dihedral angles, such as the rotation around the single bond connecting the phenyl group to the methylene (B1212753) carbon. This type of analysis can identify the most stable conformers and the energy barriers to rotation between them. Steric hindrance between the ortho-hydrogens of the phenyl ring and the fluorene moiety is expected to be a major factor determining the preferred conformation. unina.it

The steric bulk of the substituents can also influence the molecule's reactivity by shielding certain reactive sites from attack. For example, the bulky groups might hinder the approach of a reagent to the exocyclic double bond, thereby affecting the rate and outcome of addition reactions. Computational models can quantify these steric effects and help to rationalize experimental observations.

Table 5: Conceptual Impact of Steric Hindrance on Molecular Properties

PropertyEffect of Increased Steric Hindrance
Conformational FlexibilityDecreased
Reaction RatePotentially Decreased
Planarity of Conjugated SystemPotentially Decreased

Note: This table presents general principles of steric effects. A specific computational study on the stereochemical and steric effects in this compound was not identified.

Applications in Advanced Organic Chemistry and Materials Science

Role as a Versatile Building Block in Complex Molecule Synthesis

The structure of 9-[Bromo(phenyl)methylene]-9H-fluorene makes it a potentially valuable intermediate in the synthesis of more complex organic molecules. Its utility stems from the reactive sites inherent in its framework.

Precursor in Multistep Organic Synthesis Sequences

As a precursor, this compound offers multiple reaction pathways. The vinyl bromide moiety is a key functional group, known to participate in a variety of cross-coupling reactions. For instance, reactions like the Suzuki, Stille, Heck, or Sonogashira couplings could be employed to attach various organic substituents at the bromine position. This allows for the systematic extension of the molecule's π-conjugated system or the introduction of new functional groups.

Furthermore, the exocyclic double bond can undergo addition reactions, providing a route to functionalize the 9-position of the fluorene (B118485) core, transforming the sp²-hybridized carbon into an sp³-hybridized center and creating more complex three-dimensional structures. Research on related fluorene-based propargylic alcohols has shown that fluoren-9-ylidene intermediates are key in synthesizing highly functionalized derivatives, suggesting a rich reaction chemistry for the methylene (B1212753) fluorene core. thieme-connect.de

Scaffold for Novel Chemical Architecture Construction

The rigid, planar fluorene unit serves as an excellent scaffold for building larger, well-defined chemical architectures. By utilizing the reactive handles on the 9-[Bromo(phenyl)methylene] group, chemists can construct elaborate molecules such as dendrimers, macrocycles, or molecular clips. The phenyl group can also be substituted at its ortho, meta, or para positions to introduce additional branching points or functionalities, further expanding its utility as a foundational building block for complex supramolecular structures.

Integration into Conjugated Systems and π-Extended Frameworks

Fluorene derivatives are renowned for their applications in materials science, primarily due to their electronic and photophysical properties. ontosight.ai The integration of this compound into π-extended systems is a logical extension of this utility.

Monomer in the Synthesis of Functional Polymers (e.g., Polyfluorenes)

Polyfluorenes are a significant class of conjugated polymers used in electronic devices. nih.gov Typically, they are synthesized via polymerization of 2,7-dihalogenated fluorene monomers. While this compound is not a traditional monomer for chain-growth polymerization of the fluorene backbone, its vinyl bromide functionality could potentially be used in step-growth polymerization reactions. For example, through palladium-catalyzed cross-coupling reactions, it could be incorporated as a side-chain or a co-monomer to modify the properties of existing polymers. The 9-methylene group is known to be polymerizable in some contexts, offering another potential route to novel polymer structures. google.com Research on fluorene monomers with modified 9-positions indicates that such alterations can significantly influence the optical and electronic properties of the resulting polymers. researchgate.net

Table 1: Potential Polymerization Strategies for this compound

Polymerization Type Reactive Site Potential Co-monomer Resulting Polymer Feature
Suzuki Coupling Vinyl Bromide Aryl diboronic acids/esters π-conjugated polymer with fluorene side-chains
Heck Coupling Vinyl Bromide Dienes or styrenes Polymer with fluorenylidene-phenyl units

Component in Optoelectronic Materials for Devices (e.g., Organic Light-Emitting Diodes, Organic Field-Effect Transistors, Organic Photovoltaics)

The core application of fluorene-based materials is in optoelectronics. nbinno.comresearchgate.net These materials are used as emitters, hosts, or charge-transporting layers in devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs). The introduction of the 9-[Bromo(phenyl)methylene] group can be a strategy to fine-tune the electronic properties of the fluorene core. This modification disrupts the sp³-hybridization at the 9-position often used to attach solubilizing alkyl chains, creating a fully conjugated exocyclic system that can impact the material's HOMO/LUMO energy levels, charge carrier mobility, and solid-state packing. The bromo-substituent provides a site for further functionalization to enhance performance, for example, by attaching charge-transporting moieties. While specific data for this compound in devices is not available, numerous studies on other brominated and 9-substituted fluorenes underscore their importance in developing high-performance organic electronic materials. researchgate.netbohrium.comrsc.org

Development in Catalysis and Ligand Design

The rigid fluorenyl scaffold is also attractive for the design of specialized ligands for transition metal catalysis. The steric bulk and electronic properties of the ligand can be precisely controlled to influence the outcome of catalytic reactions. The this compound structure could be modified to incorporate coordinating atoms (e.g., phosphorus, nitrogen, or sulfur) either on the phenyl ring or by replacing the bromine via nucleophilic substitution. The resulting molecule could act as a ligand, where the fluorene backbone provides a sterically demanding environment around the metal center, potentially leading to high selectivity in catalytic transformations. Although this specific application has not been reported for this compound, the general principles of ligand design suggest it as a viable area for future investigation.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

While methods for synthesizing fluorene (B118485) derivatives exist, a primary future objective is the development of novel and sustainable synthetic routes specifically for 9-[Bromo(phenyl)methylene]-9H-fluorene and its analogues. Current multi-step syntheses often involve hazardous reagents and generate significant waste. Future research should prioritize "green chemistry" principles to enhance efficiency and environmental compatibility.

Key areas for investigation include:

Catalyst-Free Reactions: Exploration of catalyst-free methods, potentially leveraging thermally induced or microwave-assisted reactions, could simplify procedures and reduce metal contamination in the final product. rsc.org

Atom Economy Enhancement: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve cascade reactions where multiple bonds are formed in a single operation.

Green Solvents and Conditions: A shift towards using environmentally benign solvents like water or supercritical fluids, or even solvent-free conditions, is crucial. researchgate.net For instance, adapting methods like the aerobic oxidation of 9H-fluorenes in the presence of a base in less hazardous solvents could be a promising route for precursor synthesis. rsc.orggoogle.com

Flow Chemistry: Implementing continuous flow synthesis processes can offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Research ThrustObjectivePotential Advantages
Catalyst-Free SynthesisEliminate the need for (often expensive and toxic) metal catalysts.Reduced cost, simplified purification, lower environmental impact. rsc.org
Cascade ReactionsImprove atom and step economy by forming multiple bonds in one pot.Higher efficiency, less waste, reduced use of reagents and solvents.
Green Solvents/ConditionsReplace hazardous organic solvents with sustainable alternatives.Improved safety, reduced pollution, alignment with green chemistry goals. researchgate.net
Flow ChemistryTransition from batch to continuous manufacturing.Enhanced safety, better reproducibility, easier scale-up.

In-Depth Investigation of Advanced Reaction Pathways and Mechanisms

The bromo-alkene moiety in this compound is a gateway to a multitude of chemical transformations, yet its reactivity is not fully explored. A deep dive into its reaction mechanisms is essential for harnessing its synthetic potential.

Future mechanistic studies should focus on:

Electrophilic Addition Reactions: The exocyclic double bond is susceptible to electrophilic attack. Investigating its reactions with a wide range of electrophiles (e.g., halogens, acids, oxidizing agents) is a priority. A key area of interest would be to study the potential for carbocation rearrangements, a common feature in such reactions, which could lead to novel molecular skeletons. pressbooks.publibretexts.orglibretexts.org The regioselectivity and stereoselectivity of these additions need to be systematically studied. nih.gov

Carbocation Intermediate Studies: The reaction of related fluorene-based propargylic alcohols has been shown to proceed through allenyl or propargylic carbocation intermediates. researchgate.netthieme-connect.deacs.org It is plausible that reactions involving the this compound moiety could generate unique, stabilized carbocation intermediates. Trapping these intermediates or studying them computationally and spectroscopically will provide fundamental insights into their structure and reactivity.

Photochemical Reactions: The conjugated π-system of the molecule suggests a rich photochemistry. Exploring light-induced reactions, such as E/Z isomerizations, cycloadditions, or radical reactions, could unlock new synthetic pathways and light-responsive materials.

Cross-Coupling Reactions: The bromine atom offers a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). Exploring these reactions would allow for the straightforward introduction of diverse functional groups, leading to a library of new derivatives with tunable properties.

Exploration of Supramolecular Assemblies and Self-Organization

The planar and aromatic nature of the fluorene core makes it an ideal building block for creating ordered, non-covalent superstructures. researchgate.net The specific functional groups on this compound provide unique opportunities to guide self-assembly processes.

Unexplored avenues in this area include:

Halogen Bonding: The bromine atom is a potential halogen bond donor. Research should focus on co-crystallizing the molecule with halogen bond acceptors to create predictable and robust supramolecular architectures. lookchem.comresearchgate.net The interplay between halogen bonding and other non-covalent forces, like π-π stacking, could lead to complex and functional materials.

Crystal Engineering: A systematic study of the crystallization behavior of this compound and its derivatives is needed. By understanding and controlling the intermolecular interactions (π-π stacking, C-H···π, halogen bonding), it may be possible to engineer crystals with specific packing motifs and, consequently, desired electronic or optical properties. mdpi.com

Organogels and Liquid Crystals: Many fluorene derivatives are known to form organogels or exhibit liquid crystalline phases. tue.nl Future work should investigate the gelation and mesomorphic properties of this compound, potentially leading to new stimuli-responsive "smart" materials. The introduction of long alkyl chains via cross-coupling could be a strategy to induce such behaviors.

Interaction TypeKey FeaturePotential Application
π-π StackingInteraction between aromatic fluorene cores.Charge transport in organic electronics. researchgate.net
Halogen BondingDirectional interaction involving the bromine atom.Directing crystal packing and creating robust assemblies. lookchem.comresearchgate.net
C-H···π InteractionsWeak hydrogen bonds involving the phenyl and fluorenyl rings.Fine-tuning molecular conformation and packing.
Dipole-Dipole InteractionsArising from the polar C-Br bond.Influencing molecular alignment in bulk materials.

Refinement of Structure-Property Relationship Models for Tailored Applications

To unlock the full potential of this compound in areas like organic optoelectronics, a thorough understanding of its structure-property relationships is paramount. nih.gov This involves correlating specific molecular features with observable physical and chemical properties.

Future research should be directed towards:

Systematic Derivatization: Synthesizing a library of analogues by modifying the phenyl ring (with electron-donating or -withdrawing groups) and the fluorene backbone. This will allow for a systematic investigation of how electronic modifications influence properties like the HOMO/LUMO energy levels, absorption/emission spectra, and quantum yield. mdpi.com

Computational Modeling: Employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to calculate the electronic structure and predict the optoelectronic properties of the parent molecule and its derivatives. acs.org These theoretical predictions can guide synthetic efforts by identifying the most promising candidates for specific applications, such as organic light-emitting diodes (OLEDs) or sensors.

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models that mathematically link structural descriptors of these fluorene derivatives to their photophysical properties. nih.govnih.gov Advanced machine learning algorithms could be trained on experimental and computational data to create robust predictive models, accelerating the discovery of new materials with optimized performance for targeted applications. researchgate.net This approach would represent a significant step towards the rational, in-silico design of next-generation functional organic materials.

By pursuing these future research directions, the scientific community can transform this compound from a single chemical entity into a versatile platform for innovation in sustainable synthesis, mechanistic understanding, supramolecular engineering, and the rational design of advanced materials.

Q & A

Q. What are the key synthetic routes for preparing 9-[Bromo(phenyl)methylene]-9H-fluorene, and how do reaction conditions influence yield and purity?

The compound is synthesized via nucleophilic substitution or coupling reactions. A documented method involves reacting 9H-fluorene derivatives with brominated phenyl reagents in anhydrous dimethylformamide (DMF) under inert atmosphere. Sodium tert-butoxide is used as a base to deprotonate intermediates, and temperatures are maintained at 0°C initially, followed by room-temperature stirring to optimize reaction kinetics. Purification involves chromatography (e.g., silica gel with hexane/DCM/ethyl acetate) to isolate the product, achieving >98% purity . Side reactions, such as over-bromination or oxidation, are mitigated by controlling stoichiometry and reaction time.

Q. What experimental precautions are critical when handling this compound due to its reactivity?

The bromine substituent makes the compound sensitive to light and moisture. Reactions must be conducted under nitrogen/argon to prevent decomposition. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spill management requires inert absorbents (e.g., vermiculite) and avoidance of oxidizing agents. Storage at 2–8°C in amber vials minimizes degradation .

Q. How can impurities in this compound be identified and removed during synthesis?

Common impurities include unreacted starting materials (e.g., residual 9H-fluorene) and halogenated by-products. Analytical techniques like HPLC and GC-MS are used for identification. Recrystallization from ethanol/water mixtures or column chromatography with alumina effectively removes polar contaminants (e.g., dibenzofuran). Repeated crystallization cycles enhance purity, as alkylated impurities are challenging to separate due to similar reactivity .

Advanced Research Questions

Q. How do substituent positions (e.g., meta vs. para) on the phenyl ring affect the stability and reactivity of this compound derivatives?

Para-substituted derivatives exhibit greater thermodynamic stability due to reduced steric hindrance and enhanced resonance stabilization. For example, electron-donating groups (e.g., -OCH₃) at the para position stabilize cationic intermediates in oxidation reactions, whereas meta substituents increase susceptibility to electrophilic attack. Stability correlates with redox potentials: para derivatives require higher oxidation potentials (indicating greater stability) compared to meta analogs .

Q. What computational methods are used to predict the electronic structure and reaction pathways of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311G**) model the molecule’s HOMO-LUMO gaps, dipole moments, and radical intermediates. Transition state analysis reveals unconventional pathways, such as phenyl radical addition to the ortho position of the benzyl moiety, forming 9H-fluorene via singlet intermediates. These models align with experimental data from mass spectrometry and rotational spectroscopy .

Q. How can spectroelectrochemical techniques elucidate the redox behavior of this compound in OLED applications?

Cyclic voltammetry (CV) and in-situ UV-Vis-NIR spectroelectrochemistry track oxidation states. For example, the compound exhibits reversible oxidation at +1.2 V (vs. Ag/AgCl), forming a radical cation detectable at λmax = 550 nm. These studies inform charge transport properties in polyfluorene-based OLEDs, where the bromine substituent enhances electron-withdrawing effects, improving device efficiency .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

Discrepancies arise from variations in catalyst systems (e.g., Pd(OAc)₂ vs. Au(I)) or solvent polarity. Systematic optimization using design of experiments (DoE) identifies critical factors: for Pd-catalyzed couplings, ligand choice (e.g., dppf) and solvent (THF/NEt₃ mixtures) significantly impact yield. Conflicting data may also stem from unaccounted side reactions, such as alkyne isomerization, which are detectable via GC-MS .

Methodological Guidance

Q. How to design experiments to study the radical scavenging activity of this compound derivatives?

Use electron paramagnetic resonance (EPR) spectroscopy with spin traps (e.g., DMPO) to detect radical intermediates. Kinetic studies under controlled O₂ levels quantify quenching efficiency. Computational simulations (RRKM theory) model collision rates and activation energies, validated against experimental rate constants .

Q. What analytical techniques are most effective for characterizing crystalline phases of this compound?

Single-crystal X-ray diffraction (SC-XRD) resolves the fluorene core’s planar geometry and bromine positioning. Powder XRD distinguishes polymorphs, while differential scanning calorimetry (DSC) identifies phase transitions. Solid-state NMR (¹³C CP/MAS) confirms crystallinity and substituent orientation .

Q. How to troubleshoot failed oxidation reactions targeting this compound dications?

Electrochemical failures often result from solvent incompatibility (e.g., protic solvents destabilizing intermediates). Switching to SbF₅/SO₂ClF as a chemical oxidant in aprotic media stabilizes dications. Monitoring via NMR chemical shifts (GIAO method) validates successful oxidation, with para-substituted derivatives showing higher stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.